4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
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Overview
Description
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine typically involves multi-step organic reactions. The process often starts with the preparation of the naphthyridine core, followed by the introduction of the bromopyridine and methylpyrazole groups through various coupling reactions. Common reagents used in these steps include brominating agents, pyrazole derivatives, and palladium catalysts for cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize by-products and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromopyridine moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the bromopyridine moiety.
Scientific Research Applications
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Fluoropyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
- 4-(5-Iodopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine
Uniqueness
4-(5-Bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine is unique due to the presence of the bromine atom, which can participate in various chemical reactions and influence the compound’s biological activity. The combination of the bromopyridine, methylpyrazole, and naphthyridine moieties also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C17H12BrN5 |
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Molecular Weight |
366.2 g/mol |
IUPAC Name |
4-(5-bromopyridin-3-yl)-2-(3-methylpyrazol-1-yl)-1,8-naphthyridine |
InChI |
InChI=1S/C17H12BrN5/c1-11-4-6-23(22-11)16-8-15(12-7-13(18)10-19-9-12)14-3-2-5-20-17(14)21-16/h2-10H,1H3 |
InChI Key |
FRIUEYZPYVPOKU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)C2=NC3=C(C=CC=N3)C(=C2)C4=CC(=CN=C4)Br |
Origin of Product |
United States |
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